7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B

描述

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B is a synthetically produced fluorescent siderophore. It is an analog of the natural siderophore ferrioxamine B, which is used to study iron uptake by plants . This compound is notable for its ability to act as a fluorescent probe, making it useful in various biological and chemical applications.

准备方法

The synthesis of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B involves the coupling of desferrioxamine B with 7-nitrobenz-2-oxa-1,3-diazole. The reaction typically requires specific conditions to ensure the successful attachment of the fluorescent moiety to the siderophore. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

化学反应分析

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving iron ions.

Substitution: Nucleophilic substitution reactions are common, especially when modifying the compound for specific applications.

Complexation: The compound forms complexes with metal ions, such as iron, which is central to its function as a siderophore.

Common reagents used in these reactions include iron salts, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Scientific Research Applications

1. Chemistry

- Fluorescent Probes : NBD-DFO serves as a fluorescent probe to study metal ion interactions and complexation. Its fluorescence is quenched by Fe³⁺ ions, allowing for sensitive detection of iron levels in various environments .

- Chemical Reactions : The compound participates in oxidation-reduction reactions and nucleophilic substitutions, making it versatile for chemical synthesis and modification.

2. Biology

- Iron Uptake Studies : NBD-DFO is employed in research on iron uptake by plants and microorganisms. Studies have shown that it can effectively mimic natural siderophores like ferrioxamine B, facilitating iron absorption in plants such as Gossypium (cotton) and Zea mays (maize) .

- Cellular Processes : The compound influences cellular metabolism by modulating iron availability, impacting cell signaling pathways and gene expression related to iron metabolism .

3. Medicine

- Diagnostic Imaging : NBD-DFO has potential applications in diagnostic imaging due to its fluorescent properties, which can be utilized to visualize iron distribution in biological tissues .

- Therapeutic Applications : Investigations are ongoing regarding its use as a therapeutic agent for conditions related to iron overload, such as thalassemia and other disorders associated with dysregulated iron metabolism .

4. Industry

- Sensor Development : NBD-DFO is utilized in developing sensors and assays for detecting metal ions in various settings, including environmental monitoring and clinical diagnostics. Its specificity for Fe³⁺ makes it particularly useful in these applications .

- Agricultural Applications : The compound enhances the bioavailability of iron in soil, thereby promoting plant growth, especially in iron-deficient conditions. Its use has been documented to improve chlorophyll concentration and biomass yield in crops .

Case Study 1: Iron Uptake by Plants

A study demonstrated that NBD-DFO effectively facilitated iron uptake in cotton and maize plants under hydroponic conditions. The fluorescent nature of the compound allowed researchers to monitor real-time iron absorption through confocal fluorescence microscopy. Results indicated that the presence of NBD-DFO led to significant increases in leaf chlorophyll concentration compared to controls .

Case Study 2: Pathogen Growth Inhibition

Research has shown that NBD-DFO can inhibit the growth of certain pathogens by depriving them of essential iron. This property was highlighted in studies involving Rhizopus species, where the compound's ability to chelate iron limited the growth of these fungi, indicating its potential as an antifungal agent .

作用机制

The mechanism of action of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B involves its ability to bind and chelate iron ions. The compound’s fluorescence is quenched upon complexation with iron, allowing it to act as a sensitive indicator of iron presence and dynamics. This property is exploited in various biological and chemical assays to monitor iron uptake and mobilization .

相似化合物的比较

Similar compounds to 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B include:

Ferrioxamine B: The natural siderophore from which the synthetic analog is derived.

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: Used in nucleophilic substitution reactions.

7-Nitrobenzo-2-oxa-1,3-diazole derivatives: Various derivatives are used in fluorescence-based assays and imaging.

The uniqueness of this compound lies in its combination of fluorescent properties and high specificity for iron ions, making it a valuable tool in both research and industrial applications.

生物活性

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is a synthetic fluorescent siderophore derivative of desferrioxamine B, primarily used for studying iron metabolism in biological systems. Its unique properties allow it to serve as a powerful tool in biochemical research, particularly in the context of iron chelation and its biological implications.

NBD-DFO exhibits a strong affinity for metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺). The compound's mechanism of action involves reversible binding to these ions, which leads to significant changes in fluorescence intensity, making it an effective probe for studying metal ion interactions in various biological contexts .

Key Mechanism Highlights:

- Target Ions : Primarily binds to Cu²⁺ ions but also interacts with Fe³⁺.

- Fluorescent Properties : The binding results in increased fluorescence, allowing for real-time monitoring of metal ion dynamics.

- Biochemical Pathways : Involved in iron uptake mechanisms in plants and microorganisms, influencing cellular iron availability and metabolism .

1. Cellular Effects

NBD-DFO plays a crucial role in modulating cellular processes related to iron metabolism. It affects:

- Cell Growth : By chelating iron, it can inhibit the growth of certain pathogens that rely on iron for their metabolic functions.

- Gene Expression : Alters the expression profiles of genes involved in iron homeostasis and metabolism .

2. Dosage Effects in Animal Models

The biological effects of NBD-DFO are dose-dependent:

- Low Doses : Effective at chelating iron without significant toxicity.

- High Doses : Can lead to oxidative stress and cellular damage due to excessive depletion of available iron.

Case Studies

Several studies have highlighted the applications and effects of NBD-DFO:

Pharmacokinetics and Distribution

NBD-DFO demonstrates excellent membrane permeability, facilitating its distribution across cellular compartments. Its fluorescent nature allows researchers to visualize its localization within cells, providing insights into its role in iron transport and metabolism .

Applications in Scientific Research

The compound has diverse applications across multiple fields:

属性

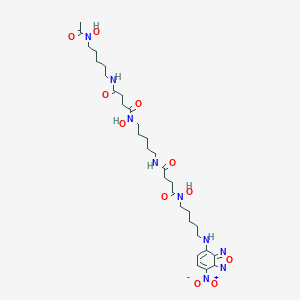

IUPAC Name |

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N9O11/c1-23(41)37(46)20-8-3-6-18-33-26(42)13-16-29(45)39(48)22-10-4-7-19-34-27(43)14-15-28(44)38(47)21-9-2-5-17-32-24-11-12-25(40(49)50)31-30(24)35-51-36-31/h11-12,32,46-48H,2-10,13-22H2,1H3,(H,33,42)(H,34,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMCERSHHCUHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160301 | |

| Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137756-28-6 | |

| Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137756286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。